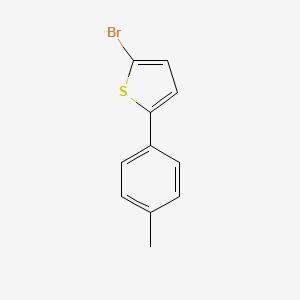

2-Bromo-5-(4-methylphenyl)thiophene

Beschreibung

2-Bromo-5-(4-methylphenyl)thiophene is a brominated thiophene derivative featuring a 4-methylphenyl substituent at the 5-position of the thiophene ring. The bromine atom at the 2-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the 4-methylphenyl group enhances steric and electronic properties, influencing reactivity and applications .

Eigenschaften

Molekularformel |

C11H9BrS |

|---|---|

Molekulargewicht |

253.16 g/mol |

IUPAC-Name |

2-bromo-5-(4-methylphenyl)thiophene |

InChI |

InChI=1S/C11H9BrS/c1-8-2-4-9(5-3-8)10-6-7-11(12)13-10/h2-7H,1H3 |

InChI-Schlüssel |

BRVGLPSQCMQSLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=CC=C(S2)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in the substituents at the 5-position of the thiophene ring or modifications to the bromine atom. Below is a comparative analysis:

Substituent Effects :

- Electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density on the thiophene ring, stabilizing intermediates in cross-coupling reactions .

- Electron-withdrawing groups (e.g., -F, -Cl) improve resistance to oxidation and enhance biological activity .

Suzuki-Miyaura Cross-Coupling

- This compound is synthesized via Pd-catalyzed coupling of 2-bromo-5-(bromomethyl)thiophene with 4-methylphenylboronic acid, achieving yields >75% .

- Analog Synthesis :

Direct Arylation

Physical and Spectral Properties

| Property | This compound | 2-Bromo-5-(4-fluorophenyl)thiophene | 2-Bromo-5-(4-methoxyphenyl)thiophene |

|---|---|---|---|

| Boiling Point (°C) | 287 (calc.) | 287 (observed) | 302 (calc.) |

| λmax (UV/Vis, CH₂Cl₂) | 234 nm | 238 nm | 242 nm |

| ¹H-NMR (δ, ppm) | 7.45 (d, J=8 Hz, 2H, Ar-H) | 7.52 (d, J=8 Hz, 2H, Ar-H) | 7.38 (d, J=8 Hz, 2H, Ar-H) |

Key Observations :

- Fluorinated analogs exhibit upfield shifts in ¹H-NMR due to electron-withdrawing effects .

- Methoxy-substituted derivatives show redshifted UV/Vis absorption, indicating extended conjugation .

Antimicrobial and Anti-thrombolytic Effects

- 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene: Haemolytic activity: 92% (vs. 60% for non-hexyl analogs). Biofilm inhibition: 85% (highest in its class) .

- 2-Bromo-5-(4-fluorophenyl)thiophene :

- Anti-thrombolytic activity: 78% (vs. 65% for methylphenyl analog) .

Vorbereitungsmethoden

The introduction of the 4-methylphenyl group at the 5-position of 2-bromothiophene is commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for the coupling of arylboronic acids with halogenated thiophenes under mild conditions with good selectivity and yields.

Key Features from Recent Research

- Starting materials: 2-bromothiophene derivatives and 4-methylphenylboronic acid.

- Catalysts: Palladium acetate (Pd(OAc)2) or PdCl(C3H5)(dppb) complexes.

- Bases: Potassium acetate (KOAc), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and others.

- Solvents: Dimethylacetamide (DMA) or other polar aprotic solvents.

- Temperature: Typically around 100-150 °C.

- Selectivity: High regioselectivity for coupling at the 5-position of 2-bromothiophene.

- Yields: Good to excellent yields (typically 60-80%).

In a representative example, 2-(2-bromophenyl)-5-methylthiophene was coupled with arylboronic acids to yield diarylthiophene derivatives with high selectivity. The use of KOAc base in DMA at 150 °C with 2 mol% Pd(OAc)2 catalyst afforded the desired product in 64% isolated yield with a favorable isomer ratio.

| Parameter | Typical Value |

|---|---|

| Catalyst loading | 2 mol% Pd(OAc)2 |

| Base | KOAc |

| Solvent | DMA |

| Temperature | 150 °C |

| Reaction time | Several hours (varies) |

| Yield | Up to 64% isolated yield |

| Selectivity | High (regioselective coupling) |

This strategy allows for the modular synthesis of this compound by coupling 2-bromothiophene with 4-methylphenylboronic acid or related arylboronic acids.

Alternative Synthetic Routes: Friedel-Crafts Acylation and Subsequent Functionalization

Another method to access substituted thiophenes involves Friedel-Crafts acylation of 2-substituted thiophenes with acyl halides or acid anhydrides under anhydrous aluminum chloride catalysis, followed by further functional group transformations.

- This method can generate 2-substituted thiophenes bearing acyl groups at the 5-position, which can be further converted to aryl-substituted thiophenes.

- For example, 2-substituted thiophene reacts with 5-iodo-2-methylbenzoic acid derivatives in the presence of AlCl3 to afford 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.

- This approach is less direct for this compound but offers an alternative for complex thiophene derivatives synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct bromination of thiophene | Thiophene, HBr, H2O2, ethylene dichloride, 30-40 °C, 30 min | Mild, high selectivity, scalable | Produces 2-bromothiophene only |

| Suzuki coupling with arylboronic acid | 2-bromothiophene, 4-methylphenylboronic acid, Pd catalyst, KOAc, DMA, 150 °C | High regioselectivity, good yields | Requires palladium catalyst |

| Friedel-Crafts acylation + functionalization | 2-substituted thiophene, acyl halide, AlCl3, further steps | Access to complex derivatives | Multi-step, harsh conditions |

Research Findings and Practical Considerations

- The direct bromination method using hydrogen bromide and hydrogen peroxide is advantageous due to its mild temperature and high selectivity, making it suitable for large-scale synthesis of 2-bromothiophene intermediates.

- Suzuki cross-coupling is the preferred method for introducing the 4-methylphenyl group at the 5-position of 2-bromothiophene, with palladium catalysts and appropriate bases providing good yields and regioselectivity.

- The choice of base in Suzuki coupling significantly affects the yield and selectivity; potassium acetate in DMA solvent at elevated temperatures has been shown to optimize the formation of the desired product.

- Alternative methods such as Friedel-Crafts acylation provide routes to more complex thiophene derivatives but are less direct and involve more steps.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-(4-methylphenyl)thiophene, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination or cross-coupling reactions. For brominated thiophene derivatives, regioselective bromination can be achieved using N-bromosuccinimide (NBS) in dry DMF at controlled temperatures (0–25°C) to minimize side reactions . For coupling reactions, Suzuki-Miyaura cross-coupling is effective, where the bromine substituent serves as a reactive site for aryl boronic acids. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (THF or toluene), and base (Na₂CO₃) to enhance coupling efficiency . Post-synthesis purification via column chromatography (silica gel, petroleum ether) ensures >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the regiochemistry of substituents in this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for verifying regiochemistry. For example, the bromine atom at the 2-position of the thiophene ring causes deshielding of adjacent protons, resulting in distinct splitting patterns. In 2-bromo derivatives, the β-H proton on the thiophene ring typically appears as a singlet near δ 7.15–7.30 ppm due to restricted rotation . The 4-methylphenyl group’s aromatic protons resonate as a doublet (δ 7.2–7.4 ppm), with integration ratios confirming substitution patterns .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Thiophene derivatives may exhibit toxicity due to reactive intermediates. Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr). Personal protective equipment (gloves, goggles) is mandatory. Work under inert atmospheres (N₂/Ar) to prevent oxidation or moisture sensitivity. Waste disposal should follow protocols for halogenated organics .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the electronic and structural properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the electron-withdrawing bromine atom lowers the LUMO energy, enhancing electrophilic substitution at the 5-position . Molecular dynamics simulations in solvent models (e.g., acetonitrile) assess conformational stability, guiding solvent selection for crystallization .

Q. What strategies resolve conflicting structural data between X-ray crystallography and NMR for this compound derivatives?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering) in solution versus solid-state. X-ray crystallography provides unambiguous bond metrics (e.g., C–Br bond length ≈ 1.89 Å), while NMR captures time-averaged conformations. To reconcile

- Perform variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature analysis).

- Use synchrotron radiation for high-resolution crystallography to refine torsional angles .

Q. How does steric hindrance from the 4-methylphenyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky 4-methylphenyl group at the 5-position creates steric constraints, slowing transmetalation in Suzuki reactions. Mitigation strategies include:

- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Increasing reaction temperatures (80–100°C) to overcome kinetic barriers .

Kinetic studies (e.g., monitoring via LC-MS) quantify rate differences compared to less hindered analogs.

Q. What analytical techniques are most effective for detecting trace impurities in this compound, and how are they validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities at <0.1% levels. For halogenated byproducts, GC-MS with electron capture detection (ECD) enhances sensitivity. Method validation follows ICH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.